molecular formula C13H19NO B111002 4-(Benzylamino)cyclohexan-1-ol CAS No. 1019573-01-3

4-(Benzylamino)cyclohexan-1-ol

Cat. No.: B111002
CAS No.: 1019573-01-3
M. Wt: 205.3 g/mol
InChI Key: QPRIOPMWGXBPOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to reflux temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reductive amination process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Cyclohexanone derivative

    Reduction: Cyclohexylamine derivative

    Substitution: Various substituted cyclohexane derivatives

Mechanism of Action

The mechanism of action of 4-(Benzylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral compound, its enantiomers may exhibit different biological activities by binding to different receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of its target proteins and influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with similar structural features but lacking the benzyl group.

    Benzylamine: Contains the benzyl group but lacks the cyclohexane ring.

    Cyclohexanol: Contains the cyclohexane ring and hydroxyl group but lacks the benzylamine moiety.

Uniqueness

4-(Benzylamino)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, a hydroxyl group, and a benzylamine moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .

Biological Activity

Overview

4-(Benzylamino)cyclohexan-1-ol is a cyclic amine with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol. This compound is synthesized primarily through the reductive amination of cyclohexanone with benzylamine, typically using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both medicinal chemistry and biological research.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. As a chiral compound, its enantiomers may exhibit different biological effects, which can include acting as agonists or antagonists in various signaling pathways. This interaction can modulate cellular processes, influencing outcomes such as gene expression and metabolic activities .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, particularly against Gram-positive bacteria. The exact mechanism by which it exerts these effects remains under investigation .
  • Receptor Binding : The compound has been explored for its potential as a ligand in receptor binding studies, particularly in relation to PPAR (Peroxisome Proliferator-Activated Receptor) pathways. It has shown promise in modulating PPARα activity, which is crucial for lipid metabolism and glucose homeostasis .
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structures may provide neuroprotective benefits, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses .

1. Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various amino alcohol derivatives, including those structurally related to this compound. The results indicated significant antibacterial effects against Staphylococcus aureus, suggesting that modifications to the benzylamine moiety could enhance efficacy .

2. PPARα Agonism

In a detailed structure-activity relationship (SAR) study, analogues of this compound were tested for their ability to activate PPARα. One representative analogue demonstrated significant efficacy in reducing retinal vascular leakage in diabetic rat models, indicating potential therapeutic applications in diabetic retinopathy .

CompoundActivityEC₅₀ (µM)Notes
A91PPARα Agonist<5Reduced retinal vascular leakage in STZ-induced diabetic rats
This compoundAntimicrobialNot specifiedActive against Staphylococcus aureus

The synthesis of this compound involves several steps:

  • Reaction Setup : Cyclohexanone is reacted with benzylamine under reductive amination conditions.
  • Reducing Agents : Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
  • Solvent System : Ethanol or methanol is typically used as a solvent.
  • Reaction Conditions : The reaction often requires heating to reflux temperatures for complete conversion.

This synthetic route allows for the production of the compound on both laboratory and industrial scales.

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundStructure FeaturesBiological Activity
CyclohexylamineSimple amine without benzyl groupLimited biological activity
BenzylamineContains benzyl group but lacks cyclohexane ringModerate activity
CyclohexanolHydroxyl group without benzylamine moietyLimited biological relevance

The combination of a cyclohexane ring, hydroxyl group, and benzylamine moiety gives this compound a unique profile that enhances its potential applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRIOPMWGXBPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Combine trans-4-amino-cyclohexanol (2.0 g, 17.4 mmol) in methanol (75 mL) in a sealed tube then add benzaldehyde (1.85 mL, 18.23 mmol). Heat the reaction mixture at 70° C. while stirring for 2 h. Then let the reaction cool down and add sodium borohydride (2.46 g, 65.1 mmol) in portions. Stir overnight. Evaporate the solvent till ⅓ of the original volume. Partition the reaction mixture between EtOAc (50 mL) and water (40 mL). Reextract the aqueous layer with EtOAc (20 mL). Combine the organic layers and dry over sodium sulfate. Filter and concentrate to provide the title compound (3.5 g) that will be use directly in the next step.
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75 mL
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Synthesis routes and methods II

Procedure details

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